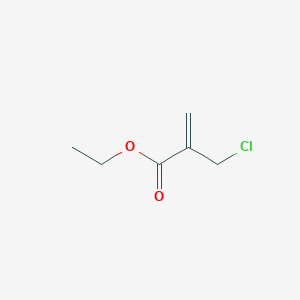
Éther éthylique de l’acide 2-(chlorométhyl)acrylique
Vue d'ensemble
Description
Ethyl 2-(Chloromethyl)acrylate is a versatile compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss Ethyl 2-(Chloromethyl)acrylate, they do provide insights into closely related compounds, which can be used to infer some of the properties and reactivity of Ethyl 2-(Chloromethyl)acrylate.
Synthesis Analysis
The synthesis of related acrylate compounds often involves the use of Michael addition reactions, as seen in the synthesis of cyclopropane ester derivatives from ethyl-2-(2-chloroethyl)acrylate . This suggests that Ethyl 2-(Chloromethyl)acrylate could also be used as a synthon in similar reactions due to the presence of a reactive chloromethyl group, which can undergo nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of acrylate compounds has been extensively studied using various spectroscopic techniques. For instance, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized by single crystal X-ray diffraction, revealing a supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . Similarly, Ethyl 2-(Chloromethyl)acrylate may also exhibit interesting structural features due to the presence of the chloromethyl group, which could participate in intermolecular interactions.
Chemical Reactions Analysis
Acrylate compounds are known to participate in a variety of chemical reactions. For example, chloromethyl derivatives of ethyl acrylates have been shown to react with sodium azide and potassium thiocyanate to form azides and thiocyanates, respectively . This indicates that Ethyl 2-(Chloromethyl)acrylate could also be reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate compounds can be influenced by their molecular structure. For instance, the presence of an α-hydroxyhexafluoroisopropyl group in ethyl acrylate was found to affect its reactivity with thiols and acids . Although the specific properties of Ethyl 2-(Chloromethyl)acrylate are not discussed in the provided papers, it can be inferred that its chloromethyl group would impart certain reactivity patterns, such as susceptibility to nucleophilic attack.
Applications De Recherche Scientifique
Polymérisation
Ce composé est utilisé comme comonomère avec une variété de monomères vinyliques et acryliques dans la polymérisation de divers polymères . Les polymères résultants se caractérisent par une masse molaire élevée avec des propriétés physiques et chimiques qui dépendent des substituants latéraux des chaînes polymériques .
Production de polymères fonctionnels
Les (méth)acrylates fonctionnels visés ici pour fournir des « esters fonctionnels » servent de précurseurs de groupes réactifs généraux . En d’autres termes, les groupes partant (activants) de ces monomères peuvent facilement réagir avec les alcools et les amines portant les groupes réactifs souhaités et donc, en général, fournir une seule étape de réaction pour la synthèse de polymères réactifs .
Synthèse de nouveaux monomères et polymères à base de (méth)acrylate
De nouvelles voies de synthèse de nouveaux monomères et polymères à base de (méth)acrylate ont été suggérées . La synthèse d’une série de nouveaux esters de (méth)acrylate, y compris les groupes amide, dioxolane, benzofurane et chalcone, est également décrite .
Production de matériaux super-absorbants
Les acrylates possèdent des propriétés caractéristiques très diverses allant de la super-absorption, de la transparence, de la flexibilité, de la résistance et de la dureté, entre autres . Ces types de matériaux sont utilisés dans diverses applications telles que les couches .
Utilisation en cosmétique
Les acrylates sont utilisés en cosmétique en raison de leurs propriétés caractéristiques diverses .
Orthopédie
Les acrylates sont utilisés dans de nombreuses applications biomédicales, telles que les ciments osseux
Safety and Hazards
Ethyl 2-(Chloromethyl)acrylate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . Protective gloves and eye protection should be worn when handling the compound . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used to extinguish .
Mécanisme D'action
Target of Action
Ethyl 2-(Chloromethyl)acrylate, also known as 2-(Chloromethyl)acrylic Acid Ethyl Ester, is primarily used as an intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of the synthesis, but it is often used in reactions involving nucleophilic substitution or addition due to the presence of the electrophilic chloromethyl group.
Mode of Action
The mode of action of Ethyl 2-(Chloromethyl)acrylate involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic, meaning it has a tendency to attract electrons. This makes it susceptible to attack by nucleophiles, leading to substitution or addition reactions. The exact nature of these reactions can vary widely depending on the specific conditions and reactants involved .
Biochemical Pathways
As an intermediate in organic synthesis, Ethyl 2-(Chloromethyl)acrylate can be involved in a variety of biochemical pathways. For instance, it can participate in reactions leading to the formation of various complex organic compounds. The downstream effects of these pathways can be diverse, depending on the final products of the synthesis .
Pharmacokinetics
The pharmacokinetics of Ethyl 2-(Chloromethyl)acrylate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small organic molecule, it is likely to be absorbed well in the body. Due to its reactivity, it may also be rapidly metabolized or react with biological molecules, affecting its distribution and excretion .
Result of Action
The molecular and cellular effects of Ethyl 2-(Chloromethyl)acrylate’s action are largely dependent on the context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products. The specific effects of these products can vary widely .
Action Environment
The action, efficacy, and stability of Ethyl 2-(Chloromethyl)acrylate can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the compound’s reactivity and the outcome of its reactions . It should be stored at low temperatures (0-10°C) and should be kept away from heat .
Propriétés
IUPAC Name |
ethyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRGIVPSXFJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454166 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17435-77-7 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

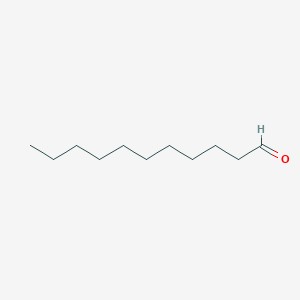
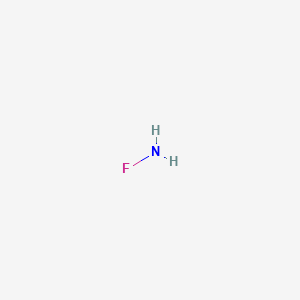

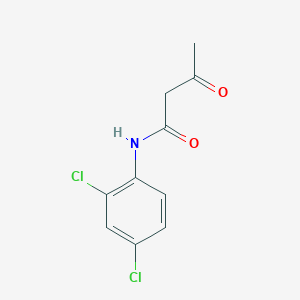


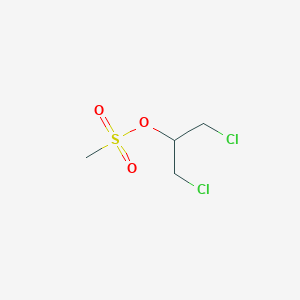
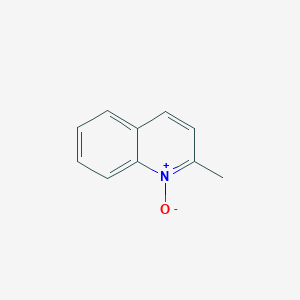

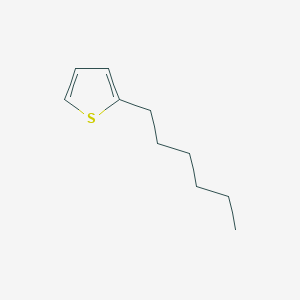

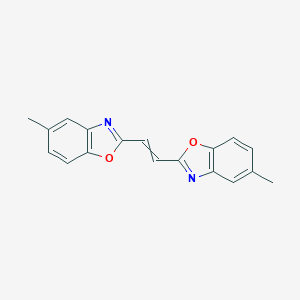
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
